molecular formula C16H17NO3 B324298 N,2-bis(4-methoxyphenyl)acetamide

N,2-bis(4-methoxyphenyl)acetamide

Cat. No.: B324298
M. Wt: 271.31 g/mol
InChI Key: VRTFONKFMUNTNI-UHFFFAOYSA-N
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Description

N,2-Bis(4-methoxyphenyl)acetamide is a substituted acetamide derivative characterized by two 4-methoxyphenyl groups attached to the acetamide backbone: one at the nitrogen atom (N-) and another at the α-carbon (2-position). This structural arrangement confers unique physicochemical properties, such as increased lipophilicity compared to simpler analogs like N-(4-methoxyphenyl)acetamide (CAS 51-66-1) .

Properties

Molecular Formula

C16H17NO3

Molecular Weight

271.31 g/mol

IUPAC Name

N,2-bis(4-methoxyphenyl)acetamide

InChI

InChI=1S/C16H17NO3/c1-19-14-7-3-12(4-8-14)11-16(18)17-13-5-9-15(20-2)10-6-13/h3-10H,11H2,1-2H3,(H,17,18)

InChI Key

VRTFONKFMUNTNI-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)OC

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)OC

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • The ethenyl-linked derivative (CAS 75057-09-9) exhibits a planar structure, which may influence crystallinity and solubility .

Pharmacological Activities

Anticancer Activity

  • N-(4-Methoxyphenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)acetamide (Compound 38) : Demonstrated IC₅₀ values < 10 µM against HCT-1, SF268, and MCF-7 cancer cell lines .

Antimicrobial Activity

  • 2-[(2-Aminophenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide: Exhibited antimicrobial activity attributed to the sulfanyl and amide moieties .

Comparison: this compound’s hypothesized activity may exceed monosubstituted analogs due to enhanced electron-donating effects from dual methoxy groups, which stabilize radical intermediates in cytotoxic mechanisms .

General Strategies

  • N-(4-Methoxyphenyl)acetamide : Synthesized via direct acylation of 4-methoxyaniline with acetyl chloride .
  • N-(3,3-Diphenylpropyl)-2-(4-methoxyphenyl)acetamide : Produced using sodium iodide and chlorotrimethylsilane in acetonitrile under reflux (82% yield) .
  • N-Methyl-2,2-bis(4-phenoxyphenoxy)acetamide: Optimized at 85°C for 4 hours with DMF and K₂CO₃ (82% yield) .

Challenges

  • Steric hindrance from dual 4-methoxyphenyl groups in this compound may necessitate longer reaction times or higher temperatures compared to monosubstituted analogs .

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